molecular formula C13H16O3 B1400325 2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone CAS No. 1263365-72-5

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone

Cat. No. B1400325
M. Wt: 220.26 g/mol
InChI Key: KJKYEGADEFLCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone, also known as 4-ethylphenylglyoxylate, is a chemical compound that has been used in scientific research for various applications. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

Synthesis of Complex Molecules

Research shows the compound's utility in synthesizing new vic-dioxime complexes, which have applications in coordination chemistry and material science. These complexes, formed through reactions with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibit varying structural properties depending on the metal involved, indicating potential applications in catalysis and material design (Canpolat & Kaya, 2005).

Polymerization and Material Science

The compound has also been used in the radical ring-opening polymerization to produce materials with specific characteristics. For instance, derivatives of 1,3-dioxolane have been polymerized, leading to materials that undergo vinyl polymerization with ring-opening, highlighting potential applications in developing new polymeric materials (Hiraguri & Endo, 1989).

Pharmaceutical Intermediates

In the pharmaceutical field, derivatives of 1,3-dioxolane have been synthesized for their potential use as intermediates. Studies have shown the synthesis of ethyl 2-[3-(1,3-dioxolane-2-yl)-1-hydroxypropylphenyl]-2-methylpropionate, which could serve as a key intermediate in drug synthesis, indicating the compound's relevance in medicinal chemistry (Liang, 2002).

Antifungal and Other Biological Activities

Derivatives of 1,3-dioxolane have been investigated for their biological activities. For example, compounds synthesized from 1,3-dioxolane structures have shown antifungal activities, suggesting their potential use in developing new antifungal agents (Zhao et al., 2007).

Chemical Synthesis and Characterization

The compound and its derivatives have been extensively studied for their chemical properties, including synthesis and characterization. For instance, reactions involving 1,3-dioxolane derivatives have led to the preparation of monoprotected 1,4-diketones, showcasing the compound's versatility in organic synthesis (Mosca et al., 2001).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-10-3-5-11(6-4-10)12(14)9-13-15-7-8-16-13/h3-6,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYEGADEFLCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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